molecular formula C4H5ClO3 B1355520 Methyl 2-chloro-3-oxopropanoate CAS No. 20656-61-5

Methyl 2-chloro-3-oxopropanoate

Cat. No. B1355520
CAS RN: 20656-61-5
M. Wt: 136.53 g/mol
InChI Key: LXSUVYGZODASAI-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-oxopropanoate” is a chemical compound with the CAS Number: 20656-61-5 . It is also known as “Methyl 2-chloro-2-formylethanoate” or "Methyl 2-chloro-3-oxopropionate" . The molecular weight of this compound is 136.53 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-3-oxopropanoate” is C4H5ClO3 . It contains a total of 12 bonds; 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-oxopropanoate” is a solid at room temperature . It is stored at ambient temperature .

Scientific Research Applications

Synthesis of Heterocycles

Methyl 2-chloro-3-oxopropanoate has been used in the synthesis of various heterocycles. For instance, reactions with chloroacetone, ammonia, benzaldehyde, benzoquinone, and other compounds have led to the formation of different heterocyclic compounds such as pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives (Pokhodylo, Matiichuk, & Obushak, 2010).

Kinetics and Mechanism Studies

Studies on the kinetics and mechanisms of reactions involving methylated trioses like 2,3-di-O-methyl-d-glyceraldehyde and 1,3-dimethoxy-2-propanone have been conducted. These studies help understand the formation of 2-oxopropanal under specific conditions (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).

Electrophysical Properties

Research on the electrophysical properties of certain compounds has utilized methyl 2-chloro-3-oxopropanoate. For example, a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate was synthesized to study its redox properties (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).

Chemical Synthesis and Analysis

Methyl 2-chloro-3-oxopropanoate plays a role in the synthesis and analysis of various chemical compounds. Its derivatives are used as starting materials in reactions for constructing substituted thiophenes (Ostapiuk et al., 2021). Additionally, it is involved in the degradation studies of methyl acrylate, contributing to the understanding of environmental pollutants (Blanco et al., 2010).

Pharmaceutical Synthesis

In pharmaceutical research, methyl 2-chloro-3-oxopropanoate is used in the synthesis of advanced chiral synthons for drugs like diltiazem, a cardiovascular medication. Its derivatives undergo asymmetric reduction for producing high-purity precursors (Chen et al., 2021).

The scientific research applications of Methyl 2-chloro-3-oxopropanoate are diverse and span across various fields of chemistry and pharmaceuticals. These applications include:

  • Synthesis of Heterocycles : Methyl 2-chloro-3-oxopropanoate is used in synthesizing a variety of heterocyclic compounds. This is exemplified by the formation of pyrrole, dihydropyridine, benzofuran, and pyrazole derivatives through reactions with different chemicals (Pokhodylo, Matiichuk, & Obushak, 2010).

  • Kinetics and Mechanism Studies : Research has been conducted on the kinetics and mechanisms of reactions involving methylated trioses, contributing to a deeper understanding of chemical reaction processes and product formation (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).

  • Electrophysical Properties : The compound has been used in the study of electrophysical properties, such as in the synthesis of fullerene C60 conjugates to explore redox characteristics (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).

  • Chemical Synthesis and Analysis : It serves as a starting material in various chemical reactions, including the construction of substituted thiophenes, and plays a role in environmental studies, like the degradation analysis of methyl acrylate (Ostapiuk et al., 2021); (Blanco et al., 2010).

  • Pharmaceutical Synthesis : In pharmaceutical research, it is utilized in the synthesis of chiral synthons for drugs, such as diltiazem. Its derivatives are important for producing high-purity precursors in drug synthesis (Chen et al., 2021).

Safety And Hazards

“Methyl 2-chloro-3-oxopropanoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUVYGZODASAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559292
Record name Methyl 2-chloro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-oxopropanoate

CAS RN

20656-61-5
Record name Methyl 2-chloro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Zhang, H Cao, X Li, J Sun, M He - Computational and Theoretical …, 2016 - Elsevier
… And it can produce P7 (HC(O)CH 2 ClC(O)OCH 3 , methyl 2-chloro-3-oxopropanoate) and H radical through the transition state TS26 and the energy barrier is 24.80 kcal mol −1 . Other …
Number of citations: 6 www.sciencedirect.com
MSC Pedras, A Abdoli - Bioorganic & medicinal chemistry, 2013 - Elsevier
… Methyl 2-chloro-3-oxopropanoate 30 was added to a solution of indole-3-thiocarboxamide (7) (50 mg, 0.28 mmol) in EtOH (2 mL). The reaction mixture was refluxed for 5 h, ethanol was …
Number of citations: 27 www.sciencedirect.com
CL Gibson, CJ Suckling - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… Whereas methyl 2-chloro-3-oxopropanoate affords the usual mixture of pyrrolopyrimidine (deazaguanine) and furopyrimidine (Scheme 5), several groups have shown that 2-chloro-2-…
Number of citations: 26 pubs.rsc.org
A Abdoli - 2016 - harvest.usask.ca
Phytoalexins are plant metabolites produced in response to different kinds of stress like pathogen attack, while not present in healthy plants. Cruciferous phytoalexins are produced …
Number of citations: 2 harvest.usask.ca
A Gehre - 2008 - search.proquest.com
Pyridines occupy a central part in modern day organic chemistry. Recent studies in various fields of chemistry, biology and physics have featured numerous examples and applications …
Number of citations: 5 search.proquest.com
M Ninomiya, M Koketsu - Organoselenium Chemistry, 2020 - books.google.com
… dichloroacetone, 2-bromo-2arenesulfonyl-1-phenylethanones, hydrazonoyl bromides, 2-bromomalonaldehyde, ethyl 3-bromo-2-oxopropanate, and methyl 2-chloro-3-oxopropanoate, …
Number of citations: 0 books.google.com

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